Diethyl 3-Bromobenzylphosphonate Diethyl 3-Bromobenzylphosphonate
Brand Name: Vulcanchem
CAS No.: 128833-03-4; 949014-28-2
VCID: VC5384660
InChI: InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
SMILES: CCOP(=O)(CC1=CC(=CC=C1)Br)OCC
Molecular Formula: C11H16BrO3P
Molecular Weight: 307.124

Diethyl 3-Bromobenzylphosphonate

CAS No.: 128833-03-4; 949014-28-2

Cat. No.: VC5384660

Molecular Formula: C11H16BrO3P

Molecular Weight: 307.124

* For research use only. Not for human or veterinary use.

Diethyl 3-Bromobenzylphosphonate - 128833-03-4; 949014-28-2

Specification

CAS No. 128833-03-4; 949014-28-2
Molecular Formula C11H16BrO3P
Molecular Weight 307.124
IUPAC Name 1-bromo-3-(diethoxyphosphorylmethyl)benzene
Standard InChI InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Standard InChI Key KVNNRCDDRDXWIW-UHFFFAOYSA-N
SMILES CCOP(=O)(CC1=CC(=CC=C1)Br)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Diethyl 3-bromobenzylphosphonate belongs to the organophosphorus compound family, distinguished by a benzyl ring substituted with bromine at the third carbon (meta position) and a diethyl phosphonate group (-PO(OEt)2_2) at the methylene bridge. The IUPAC name, 1-bromo-3-(diethoxyphosphorylmethyl)benzene, reflects this arrangement . The phosphonate group contributes to the compound’s polarity and nucleophilicity, while the bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Stille couplings.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H16BrO3P\text{C}_{11}\text{H}_{16}\text{BrO}_3\text{P}
Molecular Weight307.12 g/mol
Density1.343 g/mL at 25°C
Boiling Point376.0±25.0 °C (Predicted)
Refractive Indexn20D=1.523n_{20}^D = 1.523
Flash Point>110°C
SolubilityNot available

Synthesis and Manufacturing

Synthetic Routes

The synthesis of diethyl 3-bromobenzylphosphonate typically follows the Michaelis-Arbuzov reaction, where 3-bromobenzyl bromide reacts with triethyl phosphite under thermal conditions. Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported. The reaction mechanism involves nucleophilic displacement of bromide by the phosphite ion, yielding the phosphonate ester.

Example Synthesis Protocol:

  • Reactants: 3-Bromobenzyl bromide (1 equiv), triethyl phosphite (1.2 equiv).

  • Conditions: Reflux in anhydrous toluene at 110°C for 12 hours under nitrogen atmosphere.

  • Workup: Distillation under reduced pressure to isolate the product.

Industrial Production

Industrial-scale production remains proprietary, but laboratory-scale methods emphasize purity control due to the compound’s sensitivity to hydrolysis. Suppliers such as Adamas Reagent and Sigma-Aldrich offer diethyl 3-bromobenzylphosphonate at 97% purity, priced at approximately $250–$500 per gram .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom at the meta position facilitates palladium-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds. For instance, in Suzuki-Miyaura reactions, it couples with aryl boronic acids to yield biaryl phosphonates, valuable in kinase inhibitor development.

Nucleophilic Substitutions

The phosphonate group acts as a leaving group in alkylation reactions. Treatment with Grignard reagents (e.g., RMgX) displaces the diethyl phosphonate, generating substituted benzyl derivatives.

Medicinal Chemistry

Diethyl 3-bromobenzylphosphonate serves as a precursor in anticancer and antiviral drug candidates. Its bromine atom allows late-stage functionalization via click chemistry, enhancing modularity in drug design.

Reactivity and Stability Studies

Hydrolytic Stability

The phosphonate ester hydrolyzes slowly in aqueous acidic or basic conditions, yielding 3-bromobenzylphosphonic acid. At pH 7.4 and 25°C, the hydrolysis half-life exceeds 30 days, ensuring stability in most synthetic workflows.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −45°C and decomposition onset at 210°C, indicating suitability for high-temperature reactions .

ParameterRecommendation
Personal ProtectionGloves, goggles, fume hood
StorageSealed in dry, room temperature
DisposalIncineration or hydrolysis

Comparative Analysis with Structural Analogs

Diethyl 4-Bromobenzylphosphonate

The para-bromo isomer (CAS 38186-51-5) shares the same molecular formula but exhibits distinct reactivity. The bromine’s position alters electronic effects, reducing electrophilicity at the benzyl carbon .

Table 3: Isomer Comparison

Property3-Bromo Isomer4-Bromo Isomer
Boiling Point376°C (Predicted)365°C (Predicted)
Density1.343 g/mL1.331 g/mL
Reactivity in SuzukiHigherModerate

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predicting reactivity using DFT calculations.

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